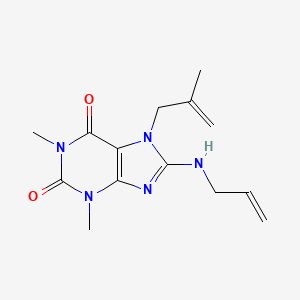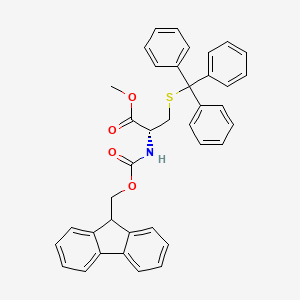
Fmoc-Cys(Trt)-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Cys(Trt)-OMe is a standard derivative used in Fmoc solid-phase peptide synthesis (SPPS) of peptides containing Cys . The Trt group is removed with 95% TFA containing 1-5% TIS .
Synthesis Analysis
Fmoc-Cys(Trt)-OMe is commonly used in the Fmoc solid-phase peptide synthesis . A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions .Molecular Structure Analysis
The molecular formula of Fmoc-Cys(Trt)-OMe is C37H31NO4S . Its average mass is 585.711 Da and its monoisotopic mass is 585.197388 Da .Chemical Reactions Analysis
The Trt group in Fmoc-Cys(Trt)-OMe is removed with 95% TFA containing 1-5% TIS . A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .Physical And Chemical Properties Analysis
Fmoc-Cys(Trt)-OMe is a powder form substance . It has a melting point of 164-175°C .Scientific Research Applications
Synthesis of Bio-inspired Peptide Crypto-thioesters
Fmoc-Cys(Trt)-OMe is used in the Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . This method enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL).
Synthesis of Mono- and Bi-functionalized Platinum (IV) Complexes
Fmoc-Cys(Trt)-OMe is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes . These complexes are designed to target angiogenic tumor vasculature, which is the process of forming new blood vessels within a tumor.
Automated Synthesis Methodology
Fmoc-Cys(Trt)-OMe is used in automated synthesis methodologies . The synthesis of this compound can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .
Synthesis of Long Naturally-Occurring Cysteine-Rich Peptide Sequences
Fmoc-Cys(Trt)-OMe is used in the synthesis of long naturally-occurring cysteine-rich peptide sequences . These peptides have a variety of biological functions, including antimicrobial, antiviral, and anticancer activities.
Synthesis of Peptide a-thioesters
Fmoc-Cys(Trt)-OMe is used in the synthesis of peptide a-thioesters . Peptide a-thioesters are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL), a reaction that has revolutionized the field .
Mechanism of Action
Target of Action
Fmoc-Cys(Trt)-OMe, also known as Fmoc-L-Cys(Trt)-OMe, is primarily used in the field of peptide synthesis . It is an N-terminal protected cysteine derivative . The primary targets of Fmoc-Cys(Trt)-OMe are the peptide sequences that are being synthesized .
Mode of Action
Fmoc-Cys(Trt)-OMe interacts with its targets by being incorporated into peptide sequences during the process of Fmoc solid-phase peptide synthesis . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
Fmoc-Cys(Trt)-OMe is involved in the biochemical pathway of peptide synthesis . It is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature . The downstream effects of these pathways can lead to the creation of complex peptide structures that have various biological applications.
Pharmacokinetics
The pharmacokinetics of Fmoc-Cys(Trt)-OMe are largely dependent on the context of its use in peptide synthesis . As a compound used in laboratory settings, its absorption, distribution, metabolism, and excretion (ADME) properties would be primarily determined by the conditions under which the peptide synthesis process is carried out.
Result of Action
The molecular and cellular effects of Fmoc-Cys(Trt)-OMe’s action are seen in the successful synthesis of peptide sequences . It enables the incorporation of the cysteine amino acid into peptides in a protected form, which can then be selectively deprotected when needed .
Action Environment
The action, efficacy, and stability of Fmoc-Cys(Trt)-OMe are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as the temperature, pH, and the presence of other reactants . For instance, the Fmoc group is stable under harsh oxidative conditions, and can be removed by exposure to 20% piperidine at pH 11 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-42-36(40)35(39-37(41)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,39,41)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJTEDEMZMQQD-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)
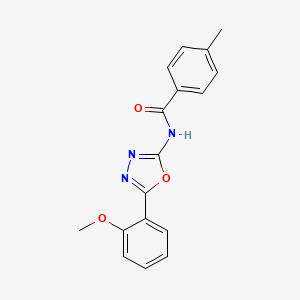
![1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane](/img/structure/B2612261.png)
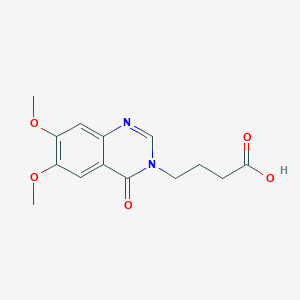
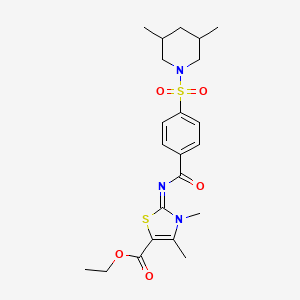
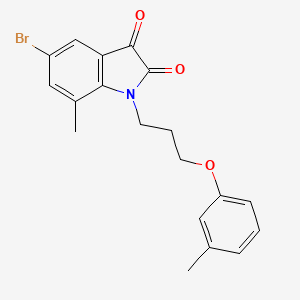
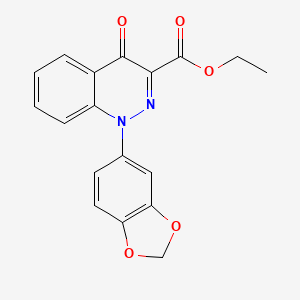
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one](/img/structure/B2612270.png)
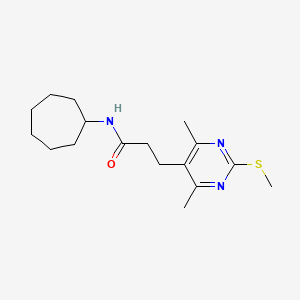
![[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2612272.png)
methanone](/img/structure/B2612273.png)
![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2612274.png)
